molecular formula C23H21FN2O6 B11472154 1-(4-fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(4-fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11472154
M. Wt: 440.4 g/mol
InChI Key: KDZYBKMHIKSLQI-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a fluorophenyl group, a hydroxy group, and a trimethoxyphenyl group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reactions are efficient and cost-effective. The use of continuous flow reactors and automated synthesis platforms can enhance the production yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C23H21FN2O6

Molecular Weight

440.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C23H21FN2O6/c1-30-17-8-12(9-18(31-2)22(17)32-3)15-10-19(27)25-20-16(23(28)29)11-26(21(15)20)14-6-4-13(24)5-7-14/h4-9,11,15H,10H2,1-3H3,(H,25,27)(H,28,29)

InChI Key

KDZYBKMHIKSLQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC=C(C=C4)F

Origin of Product

United States

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